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Abstract
5-(Propylthio)-1,3,4-thiadiazol-2-amine is a heterocyclic organic compound belonging to the

1,3,4-thiadiazole class. This scaffold is of significant interest in medicinal chemistry and drug

development due to its prevalence in a wide range of biologically active molecules. Derivatives

of 2-amino-1,3,4-thiadiazole are known to exhibit diverse pharmacological activities, including

antimicrobial, anti-inflammatory, diuretic, and anticancer properties.[1][2] Much of this activity is

attributed to the structural resemblance of the thiadiazole ring to other key biological

heterocycles and its ability to act as a hydrogen bond acceptor and donor, facilitating

interactions with various enzymatic targets. This document provides a comprehensive overview

of the chemical structure, formula, synthesis, and potential biological applications of 5-
(Propylthio)-1,3,4-thiadiazol-2-amine, supported by experimental protocols and data from

closely related analogues.

Chemical Identity and Properties
The core of the molecule is a five-membered 1,3,4-thiadiazole ring, which is substituted with an

amine group at position 2 and a propylthio (propylsulfanyl) group at position 5. The propylthio
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substituent can modulate the compound's lipophilicity and steric profile, potentially influencing

its solubility, membrane permeability, and interaction with biological targets.[2]

Table 1: Chemical Identifiers for 5-(Propylthio)-1,3,4-thiadiazol-2-amine

Identifier Value

IUPAC Name
5-(Propylsulfanyl)-1,3,4-thiadiazol-2-
amine

Synonyms 2-Amino-5-propylthio-1,3,4-thiadiazole

CAS Number 30062-49-8

Chemical Formula C₅H₉N₃S₂[2]

Molecular Weight 175.28 g/mol [2]

Canonical SMILES CCCSC1=NN=C(S1)N[2]

| InChI Key | UWXTXBIBHSFVCG-UHFFFAOYSA-N[2] |

Table 2: Physicochemical Properties

Property Value / Description Reference

Appearance Solid [2]

| Solubility | Low solubility in water; soluble in organic solvents like methanol and ethanol. |

Inferred from[3] |

Synthesis and Experimental Protocols
The synthesis of 2-amino-5-thioalkyl-1,3,4-thiadiazoles is most commonly achieved through the

S-alkylation of the precursor 5-amino-1,3,4-thiadiazole-2-thiol. This reaction involves the

deprotonation of the thiol group to form a more nucleophilic thiolate, which then displaces a

leaving group on an alkyl halide.

Experimental Protocol: Synthesis via S-Alkylation
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This protocol describes the synthesis of 5-(Propylthio)-1,3,4-thiadiazol-2-amine from 5-

amino-1,3,4-thiadiazole-2-thiol and 1-bromopropane.

1. Reagents and Materials:

5-amino-1,3,4-thiadiazole-2-thiol (1.0 eq)
1-Bromopropane (1.1 eq)
Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH) (1.5 eq)
N,N-Dimethylformamide (DMF) or Ethanol as solvent
Deionized water
Ethyl acetate
Brine solution
Anhydrous Magnesium Sulfate (MgSO₄)
Round-bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator

2. Procedure:

Step 1: Dissolution and Deprotonation. Dissolve 5-amino-1,3,4-thiadiazole-2-thiol (1.0 eq) in
DMF in a round-bottom flask. Add potassium carbonate (1.5 eq) to the solution and stir the
mixture at room temperature for 30 minutes to facilitate the formation of the potassium
thiolate salt.
Step 2: Alkylation. Add 1-bromopropane (1.1 eq) dropwise to the stirred suspension.
Step 3: Reaction. Heat the reaction mixture to 60-70°C and maintain stirring for 4-6 hours.
Monitor the reaction progress using Thin Layer Chromatography (TLC).
Step 4: Quenching and Extraction. After completion, cool the mixture to room temperature
and pour it into a beaker of cold deionized water. The crude product may precipitate. Extract
the aqueous mixture three times with ethyl acetate.
Step 5: Washing. Combine the organic layers and wash sequentially with deionized water
and then with a brine solution to remove residual DMF and inorganic salts.
Step 6: Drying and Concentration. Dry the organic layer over anhydrous magnesium sulfate,
filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Step 7: Purification. Purify the resulting crude solid by recrystallization from a suitable
solvent system (e.g., ethanol/water) to yield the final product, 5-(Propylthio)-1,3,4-
thiadiazol-2-amine.

Diagram 1: Synthesis Workflow
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Caption: General workflow for the synthesis of the title compound.
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Biological Activity and Potential Applications
While specific biological data for 5-(Propylthio)-1,3,4-thiadiazol-2-amine is limited in publicly

accessible literature, the 2-amino-1,3,4-thiadiazole scaffold is a well-established

pharmacophore. The primary activities associated with close analogues are carbonic

anhydrase inhibition and antimicrobial effects.

Carbonic Anhydrase Inhibition and Diuretic Activity
Carbonic anhydrases (CAs) are metalloenzymes that catalyze the hydration of CO₂. Inhibitors

of these enzymes, such as the sulfonamide drug Acetazolamide (which contains a 1,3,4-

thiadiazole ring), are used as diuretics and for treating glaucoma.[1][4] The mechanism

involves reducing bicarbonate reabsorption in the proximal tubules of the kidney, leading to

enhanced excretion of sodium, potassium, bicarbonate, and water. The thiol (-SH) group of 5-

amino-1,3,4-thiadiazole-2-thiol and its thioether derivatives can also coordinate with the zinc

ion in the active site of carbonic anhydrase, leading to inhibition.[5] Studies on 5-benzylthio-

1,3,4-thiadiazol-2-amine derivatives have confirmed significant diuretic activity in rat models.[6]

Table 3: Carbonic Anhydrase Inhibition Data for Related 1,3,4-Thiadiazole Derivatives

Compound Isozyme Inhibition Constant (Kᵢ)

5-Amino-1,3,4-thiadiazole-
2-thiol

hCA I 1.10 µM

5-Amino-1,3,4-thiadiazole-2-

thiol
hCA II 8.10 µM

5-Amino-1,3,4-thiadiazole-2-

thiol
hCA IX 9.80 µM

Acetazolamide (Reference

Drug)
hCA I 250 nM

Acetazolamide (Reference

Drug)
hCA II 12 nM

Acetazolamide (Reference

Drug)
hCA IX 25 nM
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(Data sourced from literature on key precursors and reference compounds to show scaffold

potential.[5])

Antimicrobial Activity
The 1,3,4-thiadiazole nucleus is a component of numerous compounds investigated for

antimicrobial properties.[7] The proposed mechanism often involves the inhibition of essential

microbial enzymes or disruption of cell wall synthesis. The activity is highly dependent on the

nature of the substituents at the 2- and 5-positions of the thiadiazole ring. For instance,

halogenated and oxygenated phenyl groups attached to the ring have been shown to impart

significant antibacterial and antifungal activity, respectively.[7]

Table 4: Minimum Inhibitory Concentration (MIC) of Structurally Related Thiadiazoles

Compound S. aureus B. subtilis E. coli P. aeruginosa

5-(4-
Fluorophenyl)-
1,3,4-
thiadiazol-2-
amine

20 µg/mL 24 µg/mL >100 µg/mL >100 µg/mL

5-(4-

Chlorophenyl)-1,

3,4-thiadiazol-2-

amine

22 µg/mL 28 µg/mL >100 µg/mL >100 µg/mL

Ciprofloxacin

(Reference Drug)
18 µg/mL 20 µg/mL 22 µg/mL 24 µg/mL

(Data sourced from literature to demonstrate the antimicrobial potential of the 2-amino-1,3,4-

thiadiazole scaffold.[7][8])

Experimental Protocols (Biological Assays)
Protocol: In Vivo Diuretic Activity Screening
This protocol is adapted from studies on related thiadiazole derivatives.[6]
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1. Subjects and Acclimatization:

Use adult male Wistar rats (180-220 g).
Acclimatize animals for one week with free access to a standard diet and water.

2. Procedure:

Step 1: Grouping. Divide animals into groups (n=6): a control group, a reference drug group
(e.g., Hydrochlorothiazide, 10 mg/kg), and test compound groups (at various doses).
Step 2: Fasting. Deprive animals of food and water for 18 hours prior to the experiment.
Step 3: Hydration. Administer 0.9% saline solution (5 mL/100 g body weight) orally to ensure
hydration.
Step 4: Dosing. Immediately after hydration, administer the test compound (suspended in
0.5% carboxymethyl cellulose) or reference drug orally. The control group receives only the
vehicle.
Step 5: Urine Collection. Place each rat in an individual metabolic cage. Collect urine over a
24-hour period.
Step 6: Analysis. Measure the total volume of urine for each animal. The urine can be further
analyzed for sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) concentrations using a flame
photometer or ion-selective electrodes to determine natriuretic and saluretic properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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